molecular formula C12H19IN4O2S B1399182 [5-Iodo-4-(1-methanesulfonyl-piperidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine CAS No. 1361116-02-0

[5-Iodo-4-(1-methanesulfonyl-piperidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine

Cat. No. B1399182
M. Wt: 410.28 g/mol
InChI Key: HRBXQKWEEXKJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[5-Iodo-4-(1-methanesulfonyl-piperidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine” is a synthetic organic compound1. It is used for pharmaceutical testing2.



Molecular Structure Analysis

The molecular formula of this compound is C12H19IN4O2S1. Its molecular weight is 410.28 g/mol1.


I’m sorry I couldn’t provide a more comprehensive analysis. If you have any other questions or need information on a different topic, feel free to ask!


Scientific Research Applications

Discovery of GPR119 Agonists

In the context of discovering GPR119 agonists, a study by Kubo et al. (2021) discusses the optimization of a compound closely related to 5-Iodo-4-(1-methanesulfonyl-piperidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine. This research explored replacing the linker oxygen with nitrogen and adding a substituent at the bridging nitrogen atom, leading to enhanced GPR119 agonist activity and improved human ether-à-go-go-related gene (hERG) inhibition profile. The study presents the designs, syntheses, and biological activities of these compounds, emphasizing their potential in diabetes treatment through insulin secretion and plasma glucose reduction (Kubo et al., 2021).

Novel Synthesis Methods

Research by Arnold et al. (2003) involves a compound with structural similarities, focusing on nucleophile-promoted alkyne-iminium ion cyclizations. This study contributes to the synthetic methods and chemical transformations involving related chemical structures (Arnold et al., 2003).

Development of GPR119 Agonists for Diabetes Treatment

Another relevant study by Semple et al. (2008) involves the discovery of a potent GPR119 agonist, starting from an inverse agonist screening hit. This compound, related to 5-Iodo-4-(1-methanesulfonyl-piperidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine, showed in vivo activity in rodents and was active in an oral glucose tolerance test in mice. This emphasizes the compound's potential in diabetes treatment (Semple et al., 2008).

Inhibition Properties and Quantum Chemical Studies

Kaya et al. (2016) conducted a study on the corrosion inhibition properties of piperidine derivatives, including compounds structurally related to 5-Iodo-4-(1-methanesulfonyl-piperidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine. Their research involved quantum chemical calculations and molecular dynamics simulations to understand the adsorption and inhibition efficiencies on iron corrosion (Kaya et al., 2016).

properties

IUPAC Name

5-iodo-N,N-dimethyl-4-(1-methylsulfonylpiperidin-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19IN4O2S/c1-16(2)12-14-8-9(13)11(15-12)10-6-4-5-7-17(10)20(3,18)19/h8,10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBXQKWEEXKJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)C2CCCCN2S(=O)(=O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19IN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-2-yl)pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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